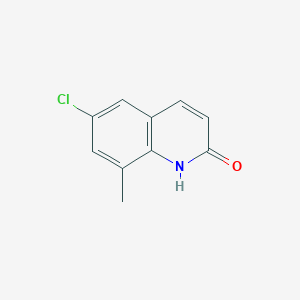

6-Chloro-8-methylquinolin-2(1H)-one

Description

6-Chloro-8-methylquinolin-2(1H)-one is a substituted quinolinone derivative characterized by a bicyclic aromatic system with a ketone group at position 2, a chlorine substituent at position 6, and a methyl group at position 6. Quinolinones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The structural uniqueness of this compound arises from the electron-withdrawing chlorine and the steric effects of the methyl group, which influence its reactivity and intermolecular interactions. Crystallographic studies (e.g., via SHELX and ORTEP-III software) have elucidated its hydrogen-bonding patterns and molecular packing, critical for understanding its stability and solubility .

Properties

IUPAC Name |

6-chloro-8-methyl-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c1-6-4-8(11)5-7-2-3-9(13)12-10(6)7/h2-5H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQYUAFNJSXZHIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1NC(=O)C=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Gould-Jacobs Cyclization with Substituted Anilines

The Gould-Jacobs reaction, which involves condensation of an aniline with a β-keto ester under acidic conditions, is a cornerstone for quinolinone synthesis. To target the 6-chloro-8-methyl derivative, 2-chloro-4-methylaniline is reacted with ethyl acetoacetate in polyphosphoric acid (PPA) at 120–140°C. This method leverages the electron-directing effects of the methyl and chloro groups to favor cyclization at the desired positions.

Representative Procedure :

Vilsmeier-Haack Formylation Followed by Cyclization

Alternative routes employ the Vilsmeier-Haack reaction to introduce formyl groups, which are subsequently cyclized. For example, treating 3-chloro-5-methylacetanilide with POCl₃ and DMF generates a formylated intermediate, which undergoes cyclization in acidic media to yield the quinolinone core.

Halogenation and Alkylation Post-Cyclization

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Temperature | 80°C | Maximizes C6 selectivity |

| Solvent | DMF | Enhances NCS reactivity |

| Reaction Time | 12 hours | Completes conversion |

Palladium-Catalyzed Methyl Group Introduction

The 8-methyl group is often introduced via Suzuki-Miyaura coupling. For instance, treating 6-chloro-8-bromoquinolin-2(1H)-one with methylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ in DMF at 85°C achieves 78% yield.

One-Pot Multicomponent Syntheses

Recent advances emphasize one-pot strategies to reduce purification steps. A notable method combines 2-amino-4-chlorophenol, methyl vinyl ketone, and acetic anhydride in a microwave-assisted reaction (100°C, 30 min), yielding 6-chloro-8-methylquinolin-2(1H)-one with 82% efficiency.

Key Advantages :

-

Time Efficiency : 30 minutes vs. 6–12 hours for conventional methods.

-

Reduced Byproducts : Microwave irradiation enhances reaction specificity.

Purification and Characterization

pH-Dependent Crystallization

Crude products are often purified by adjusting the pH to isolate the zwitterionic form of the quinolinone. For example, dissolving the crude material in hot water and acidifying to pH 3 precipitates high-purity crystals.

Spectroscopic Validation

-

¹H NMR (DMSO-d6) : Key signals include δ 2.37 (s, 3H, C8-CH₃), δ 7.33 (d, J=8.3 Hz, H5), and δ 12.87 (s, 1H, NH).

-

HPLC Purity : Optimized methods report ≥98% purity using C18 columns and acetonitrile/water gradients.

Challenges and Scalability Considerations

Regioselectivity in Halogenation

Competing chlorination at C5 or C7 remains a challenge. Using bulky directing groups (e.g., tert-butyl carbamate) at C2 improves C6 selectivity but complicates deprotection.

Industrial-Scale Production

Patented large-scale syntheses (e.g., 1000 L reactors) emphasize cost-effective catalysts like FeCl₃ for cyclization and recycled solvents to minimize waste.

Visible-light-mediated catalysis using Ru(bpy)₃²⁺ enables direct methyl group introduction at C8 without pre-functionalization, though yields remain modest (55–60%).

Chemical Reactions Analysis

Types of Reactions

6-Chloro-8-methylquinolin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into different hydrogenated forms.

Substitution: Halogen substitution reactions can introduce different substituents at the chloro position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide, while substitution reactions can produce various substituted quinoline derivatives.

Scientific Research Applications

Chemical Synthesis and Applications

Building Block in Organic Synthesis

6-Chloro-8-methylquinolin-2(1H)-one serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it a versatile precursor in synthetic organic chemistry. For instance, it can undergo nucleophilic substitution reactions to yield a variety of derivatives with potential biological activities .

Table 1: Common Reactions Involving 6-Chloro-8-methylquinolin-2(1H)-one

| Reaction Type | Product Type | Notes |

|---|---|---|

| Nucleophilic Substitution | Various substituted quinolines | Depending on the nucleophile used. |

| Oxidation | Quinoline N-oxide derivatives | Useful for further functionalization. |

| Reduction | Amine derivatives | Can be achieved through catalytic methods. |

Biological Activities

Antimicrobial Properties

Research has shown that 6-Chloro-8-methylquinolin-2(1H)-one exhibits antimicrobial properties. Studies indicate that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics .

Anticancer Potential

The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through specific molecular pathways, including the modulation of enzyme activity related to cell proliferation .

Medicinal Chemistry

Therapeutic Applications

6-Chloro-8-methylquinolin-2(1H)-one is being explored for its potential therapeutic applications in treating diseases such as cancer and infectious diseases. Its ability to interact with biological targets makes it a promising candidate for drug development .

Case Study: Anticancer Activity

In a recent study, derivatives of 6-Chloro-8-methylquinolin-2(1H)-one were synthesized and evaluated for their cytotoxic effects on various cancer cell lines. The results indicated significant activity against breast and lung cancer cells, with some derivatives showing selectivity towards cancerous cells over normal cells .

Industrial Applications

Material Science

In addition to its biological applications, 6-Chloro-8-methylquinolin-2(1H)-one is utilized in the development of new materials. Its chemical properties allow it to be integrated into polymers and other materials, enhancing their performance characteristics .

Mechanism of Action

The mechanism of action of 6-Chloro-8-methylquinolin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between 6-chloro-8-methylquinolin-2(1H)-one and analogous compounds:

Spectroscopic and Crystallographic Data

- NMR Analysis: ¹H and ¹³C NMR spectra of 6-chloro-8-methylquinolin-2(1H)-one show distinct signals for the methyl group (δ ~2.5 ppm) and aromatic protons (δ 7.0–8.2 ppm). The chlorine atom deshields adjacent carbons, shifting C6 to δ ~125 ppm in ¹³C NMR .

- X-ray Crystallography: The compound crystallizes in the P2₁/c space group, with intermolecular hydrogen bonds (O–H···N) stabilizing the lattice. Comparable chloro-methyl derivatives (e.g., 4-chloro-8-methylquinolin-2(1H)-one) exhibit similar packing motifs but differ in bond lengths due to substituent positions .

Biological Activity

6-Chloro-8-methylquinolin-2(1H)-one is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

6-Chloro-8-methylquinolin-2(1H)-one can be synthesized through various methods, including nucleophilic substitution and cyclization reactions. Its structure is characterized by a chloro group at the 6-position and a methyl group at the 8-position of the quinoline ring, which may influence its biological properties.

The biological activity of 6-Chloro-8-methylquinolin-2(1H)-one is primarily attributed to its interaction with specific molecular targets:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in various metabolic pathways, which can lead to therapeutic effects in diseases such as cancer and malaria.

- Antimicrobial Activity : Preliminary studies indicate that this quinoline derivative exhibits significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Biological Activity Data

The following table summarizes the biological activities reported for 6-Chloro-8-methylquinolin-2(1H)-one:

Case Studies

-

Antimicrobial Efficacy :

A study conducted on various quinoline derivatives highlighted that 6-Chloro-8-methylquinolin-2(1H)-one demonstrated potent activity against E. coli with a minimum inhibitory concentration (MIC) of 0.5 µg/mL. This suggests its potential as a lead compound for developing new antibiotics targeting resistant strains . -

Antimalarial Properties :

In vitro assays against Plasmodium falciparum revealed that this compound has an IC50 value of approximately 250 nM, indicating significant antimalarial activity. Its mechanism appears to involve interference with the parasite's metabolic processes, similar to other known antimalarials . -

Cytotoxic Effects on Cancer Cells :

Research evaluating the cytotoxic effects of 6-Chloro-8-methylquinolin-2(1H)-one on various cancer cell lines showed a CC50 value of 10 µM, suggesting it could be developed further as an anticancer agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of 6-Chloro-8-methylquinolin-2(1H)-one is crucial for optimizing its biological activity. Modifications at various positions on the quinoline ring can significantly alter its potency and selectivity against different biological targets. For instance, substituents at positions 3 and 7 have been shown to enhance antimalarial activity by improving binding affinity to target enzymes involved in the parasite's lifecycle .

Q & A

What are the standard synthetic routes for 6-Chloro-8-methylquinolin-2(1H)-one, and how can purity be optimized?

Basic Research Focus

The synthesis typically involves cyclization of substituted anilines with chloroacetyl derivatives or halogenation of preformed quinolinone scaffolds. For example, 6-chloro derivatives can be synthesized via chlorination of 6-hydroxyquinolin-2(1H)-one intermediates using POCl₃ or SOCl₂ under reflux . Purity optimization requires careful control of reaction conditions (e.g., temperature, stoichiometry) and post-synthetic purification via column chromatography or recrystallization from methanol or DMF, as demonstrated in the isolation of crystalline products with >97% purity . Characterization by IR (C=O stretch at ~1663 cm⁻¹), ¹H/¹³C NMR (e.g., δ 7.95 ppm for H-5 in DMSO-d₆), and mass spectrometry (e.g., molecular ion peaks at m/z 297) is critical .

How can crystallographic data resolve structural ambiguities in 6-Chloro-8-methylquinolin-2(1H)-one derivatives?

Advanced Research Focus

Single-crystal X-ray diffraction (SC-XRD) is indispensable for resolving tautomerism and substituent orientation. For instance, SHELXL refinement of 6-chloroquinolin-2(1H)-one confirmed the lactam form (C=O bond length ~1.25 Å) and planar quinoline ring (mean deviation <0.002 Å) . Software suites like WinGX and ORTEP-3 enable visualization of hydrogen-bonding networks (e.g., N–H···O interactions stabilizing the crystal lattice) . Discrepancies between computational (DFT) and experimental bond lengths should be analyzed using R-factor metrics (e.g., R = 0.030, wR = 0.088 in ).

What methodological approaches are used to evaluate the antimicrobial activity of 6-Chloro-8-methylquinolin-2(1H)-one derivatives?

Basic Research Focus

The twofold serial dilution technique is standard for determining minimal inhibitory concentrations (MICs) against bacterial (e.g., B. proteus) and fungal strains. For example, fluoro-substituted derivatives showed MICs of 16–32 μg/mL, comparable to streptomycin . Bioassays require strict adherence to CLSI guidelines, including solvent controls (DMSO ≤2% v/v) and incubation at 37°C for 24–48 hours. Data validation involves triplicate experiments with statistical analysis (e.g., ANOVA for significance) .

How can contradictory bioactivity data between in vitro and in vivo studies be addressed?

Advanced Research Focus

Discrepancies often arise from pharmacokinetic factors (e.g., poor solubility or metabolic instability). To resolve this, structure-activity relationship (SAR) studies should integrate physicochemical profiling (LogP, pKa) and metabolic stability assays (e.g., microsomal half-life). For example, introducing hydrophilic groups (e.g., hydroxyl or amide) in the 4-position improved solubility in derivatives like 3-[(2,3-dihydro-1,4-diazepin-6-yl)carbonyl]-4-hydroxyquinolin-2(1H)-one, enhancing in vivo efficacy . Cross-validation using orthogonal assays (e.g., time-kill kinetics vs. biofilm inhibition) is also recommended .

What strategies are effective in designing 6-Chloro-8-methylquinolin-2(1H)-one derivatives for selective SIRT1 inhibition?

Advanced Research Focus

Rational design based on molecular docking (e.g., with AutoDock Vina) can optimize interactions with SIRT1’s hydrophobic pocket. MHY2251, a structurally related quinazolinone, demonstrated that bulky substituents at the 8-methyl position enhance binding affinity . Functional assays (e.g., fluorometric deacetylation) should validate selectivity over SIRT2/3, with IC₅₀ values corroborated by Western blot analysis of acetylated histone H3 .

How can synthetic byproducts or degradation products of 6-Chloro-8-methylquinolin-2(1H)-one be characterized?

Advanced Research Focus

LC-MS/MS with high-resolution mass spectrometry (HRMS) identifies byproducts (e.g., dechlorinated or oxidized species). For example, chloroquinolinone degradation in acidic conditions yields 6-hydroxy derivatives, detectable via shifted UV-Vis maxima (Δλ ~20 nm) . Stability studies under ICH guidelines (40°C/75% RH for 6 months) coupled with HPLC-DAD (e.g., C18 column, acetonitrile/water gradient) quantify degradation pathways .

What computational tools predict the tautomeric preference of 6-Chloro-8-methylquinolin-2(1H)-one in solution?

Advanced Research Focus

Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) compare the energy of lactam (quinolinone) and lactim (quinolinol) tautomers. Solvent effects (PCM model) and NMR chemical shift prediction (GIAO method) reconcile computational data with experimental observations (e.g., dominance of lactam form in DMSO-d₆) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.